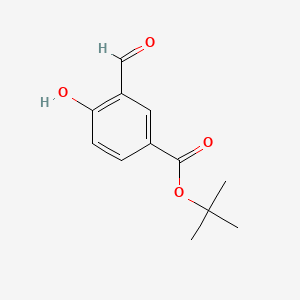

tert-Butyl 3-formyl-4-hydroxybenzoate

Description

BenchChem offers high-quality tert-Butyl 3-formyl-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-formyl-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSSNJFKFJEHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Applications

Executive Summary: tert-Butyl 3-formyl-4-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Possessing an aldehyde, a phenol, and a protected carboxylic acid moiety within a single, stable scaffold, it serves as a versatile and high-value building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise chemical transformations, making it an ideal starting material for drug discovery programs, particularly in the development of novel heterocyclic systems and bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its current and potential applications for researchers and drug development professionals.

Chemical Identity and Core Properties

The unique reactivity and utility of tert-Butyl 3-formyl-4-hydroxybenzoate stem directly from its distinct molecular structure.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-formyl-4-hydroxybenzoate | [1] |

| CAS Number | 1224157-88-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |

Physicochemical Properties

These properties are essential for designing experimental conditions, including solvent selection and reaction setup.

| Property | Value |

| Appearance | Solid |

| Purity | ≥97% (Typical) |

| Molecular Stability | The tert-butyl ester provides steric hindrance, enhancing stability compared to smaller alkyl esters. |

Molecular Structure

The spatial arrangement of the functional groups dictates the molecule's reactivity. The phenolic hydroxyl group acts as a powerful ortho-directing group, which is key to the regioselectivity of its synthesis.

Caption: Structure of tert-Butyl 3-formyl-4-hydroxybenzoate.

Predicted Spectroscopic and Analytical Characterization

While specific experimental spectra are not widely published, a robust characterization of this molecule can be predicted based on fundamental spectroscopic principles. This predictive analysis is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy (Predicted)

-

δ ~11.0-11.5 ppm (s, 1H): The phenolic hydroxyl proton (-OH) is expected to be a sharp singlet, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

-

δ ~9.8 ppm (s, 1H): The aldehydic proton (-CHO) will appear as a singlet, characteristic of aromatic aldehydes.

-

δ ~8.0 ppm (d, 1H): The aromatic proton ortho to the ester and meta to the hydroxyl group.

-

δ ~7.8 ppm (dd, 1H): The aromatic proton meta to both the ester and hydroxyl groups.

-

δ ~7.0 ppm (d, 1H): The aromatic proton ortho to the hydroxyl group and meta to the ester, shifted upfield due to the electron-donating effect of the -OH group.

-

δ ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of this protecting group.

¹³C NMR Spectroscopy (Predicted)

-

δ ~195 ppm: Aldehyde carbonyl carbon.

-

δ ~165 ppm: Ester carbonyl carbon.

-

δ ~160 ppm: Aromatic carbon bearing the -OH group.

-

δ ~135-120 ppm: Remaining four aromatic carbons.

-

δ ~82 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

-

3200-3100 cm⁻¹ (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol.

-

2980-2850 cm⁻¹: Aliphatic C-H stretches of the tert-butyl group.

-

~1710-1690 cm⁻¹: C=O stretch of the tert-butyl ester carbonyl.

-

~1670-1660 cm⁻¹: C=O stretch of the aromatic aldehyde carbonyl, lowered due to conjugation and hydrogen bonding.

-

~1600, 1480 cm⁻¹: C=C stretches characteristic of the aromatic ring.

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the commercial viability and research utility of this compound. A logical two-step approach involves the protection of 4-hydroxybenzoic acid followed by regioselective formylation.

Retrosynthetic Analysis

The molecule can be disconnected at the C-C bond formed during formylation, tracing back to a readily available precursor.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating purification and characterization at each key stage.

Step 1: Synthesis of tert-Butyl 4-hydroxybenzoate (Precursor)

-

Causality: The carboxylic acid of 4-hydroxybenzoic acid must be protected to prevent unwanted side reactions during the subsequent electrophilic formylation step. The tert-butyl ester is an excellent choice as it is stable to the basic or mildly acidic conditions of many formylation reactions but can be easily removed later under strong acid. The synthesis proceeds via acid-catalyzed esterification using isobutylene[5].

-

Protocol:

-

Dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like dioxane in a high-pressure reaction vessel.

-

Cool the mixture to -78°C and condense excess isobutylene gas (e.g., 3-4 eq) into the vessel.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Seal the vessel and allow it to warm to room temperature. Stir vigorously for 2-4 hours.

-

Upon reaction completion (monitored by TLC), carefully cool the vessel back to -78°C before opening.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

-

Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel) to yield pure tert-butyl 4-hydroxybenzoate[5].

-

Step 2: Ortho-Formylation via the Duff Reaction

-

Causality: The Duff reaction is a classic and effective method for the ortho-formylation of phenols[6]. The strong electron-donating and ortho-directing nature of the phenolic hydroxyl group on the precursor makes it highly activated for electrophilic aromatic substitution at the positions adjacent to it. Hexamethylenetetramine (hexamine) serves as the formylating agent in an acidic medium[7].

-

Protocol:

-

To a flask containing tert-butyl 4-hydroxybenzoate (1.0 eq), add an excess of hexamine (e.g., 1.5-2.0 eq).

-

Add an appropriate acidic solvent, such as glacial acetic acid or trifluoroacetic acid for enhanced reactivity[8].

-

Heat the mixture to reflux (typically 100-120°C) for 6-12 hours, monitoring the reaction progress by TLC.

-

After cooling, hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., 2M HCl) and heating for an additional 1-2 hours.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic phase sequentially with water and brine.

-

Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain the final product, tert-butyl 3-formyl-4-hydroxybenzoate.

-

Chemical Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its three functional groups.

Caption: Key reactive sites and their potential transformations.

-

Aldehyde Group: This site is a versatile handle for C-C and C-N bond formation. It readily undergoes reductive amination to form secondary amines, Wittig reactions to generate alkenes, and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Phenolic Hydroxyl: The acidic proton allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters. It also modulates the electronic properties of the aromatic ring.

-

tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is resistant to nucleophiles and bases but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free carboxylic acid via a stable tert-butyl carbocation intermediate.

Applications in Research and Development

This molecule is not merely a chemical curiosity but a potent tool for innovation.

-

Scaffold for Medicinal Chemistry: The core structure is an excellent starting point for building libraries of potential drug candidates. For instance, related benzoate and benzamide structures have been investigated as novel farnesoid X receptor (FXR) antagonists, indicating the scaffold's relevance in targeting nuclear receptors.

-

Synthesis of Heterocycles: The adjacent aldehyde and hydroxyl groups are perfectly positioned to undergo condensation reactions with various reagents to form benzofurans, chromones, and other oxygen-containing heterocyclic systems that are prevalent in biologically active natural products.

-

Intermediate for Fine Chemicals: It serves as a key intermediate in multi-step syntheses of complex organic molecules, including agrochemicals, dyes, and specialty polymers, where precise functional group manipulation is required.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.

Hazard Identification

The compound is classified with the GHS07 pictogram for being harmful and an irritant.

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2].

References

-

PubChem. (n.d.). tert-butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]

-

The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022, February 6). Reimer Tiemann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3 [chemicalbook.com]

- 3. 1224157-88-3 CAS Manufactory [m.chemicalbook.com]

- 4. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate, a key chemical intermediate in organic synthesis. The guide elucidates the compound's precise chemical identity through detailed structural analysis and IUPAC nomenclature. It further explores its physicochemical properties, outlines a standard synthetic methodology with mechanistic insights, and discusses its applications as a versatile building block, particularly in the context of pharmaceutical research and development. This document is intended to serve as a foundational resource for scientists leveraging this compound in complex molecular design and synthesis.

Nomenclature and Structure Elucidation

The accurate identification of a chemical compound is fundamental to scientific rigor. The title compound, commonly referred to as tert-butyl 3-formyl-4-hydroxybenzoate, is systematically named based on the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name Determination

The IUPAC name for this compound is tert-butyl 3-formyl-4-hydroxybenzoate .[1] This name is derived by identifying the principal functional group and the parent structure.

-

Parent Structure : The molecule is an ester of benzoic acid.

-

Principal Functional Group : The ester group (-COO-) is given priority in naming. Since the ester is formed with tert-butanol, it is a "tert-butyl" ester. This establishes the base name: tert-butyl benzoate .

-

Substituents : The benzene ring has two additional substituents: a hydroxyl group (-OH) and a formyl group (-CHO).

-

Numbering : The carbon atom of the benzene ring attached to the ester group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants. This places the hydroxyl group at position 4 and the formyl group at position 3.

-

Final Assembly : Combining these elements in alphabetical order of the substituents (formyl before hydroxy) results in the definitive IUPAC name: tert-butyl 3-formyl-4-hydroxybenzoate .

Chemical Structure and Identification

The compound's identity is further confirmed by its CAS Registry Number, molecular formula, and structural representations.

-

Molecular Formula : C₁₂H₁₄O₄

-

SMILES String : CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O[1]

Caption: 2D Structure of tert-butyl 3-formyl-4-hydroxybenzoate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, particularly for predicting solubility, reactivity, and stability.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | |

| Molecular Formula | C₁₂H₁₄O₄ | PubChem |

| Physical Form | Solid (at STP) | General Knowledge |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 3 | [5] |

Synthesis and Mechanistic Insights

Tert-butyl 3-formyl-4-hydroxybenzoate is not a naturally occurring compound and must be prepared through synthetic organic chemistry. A common and logical synthetic route involves the selective formylation of a readily available precursor, tert-butyl 4-hydroxybenzoate .

Precursor Synthesis

The starting material, tert-butyl 4-hydroxybenzoate, can be synthesized via Fischer esterification of 4-hydroxybenzoic acid with an excess of isobutylene under acidic conditions (e.g., H₂SO₄).[6]

Ortho-Formylation: The Duff Reaction

The introduction of a formyl (-CHO) group at the C-3 position, which is ortho to the activating hydroxyl group, is a key transformation. The Duff reaction or a related electrophilic aromatic substitution is a standard method for this process. A patent describing a similar transformation on methyl 4-hydroxybenzoate utilizes magnesium chloride, triethylamine, and paraformaldehyde, which serves as the electrophilic source of the formyl group.[7]

This reaction proceeds via the formation of an electrophilic iminium species, which is directed to the electron-rich position ortho to the phenolic hydroxyl group. The bulky tert-butyl ester group provides a degree of steric hindrance, favoring substitution at the less hindered C-3 position over the C-5 position.

Experimental Protocol: Synthesis via Ortho-Formylation

The following is a representative protocol adapted from analogous formylation procedures.[7]

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 4-hydroxybenzoate (1.0 eq).

-

Add an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Add magnesium chloride (2.0 eq) and triethylamine (5.0 eq).

Step 2: Addition of Formylating Agent

-

Add paraformaldehyde (8.0 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (e.g., 60 °C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Quenching

-

Cool the reaction mixture to room temperature.

-

Slowly quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) until the mixture becomes acidic. This step hydrolyzes the intermediate and dissolves magnesium salts.

Step 4: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Final Purification

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 3-formyl-4-hydroxybenzoate.

Caption: Workflow for the synthesis of tert-butyl 3-formyl-4-hydroxybenzoate.

Applications in Research and Drug Development

The value of tert-butyl 3-formyl-4-hydroxybenzoate lies in its trifunctional nature, possessing a protected carboxylic acid, a reactive aldehyde, and a nucleophilic phenol. This combination makes it a highly versatile intermediate in medicinal chemistry and materials science.

-

Scaffold for Complex Synthesis : The aldehyde group is a key functional handle for a variety of transformations. It can readily participate in reactions such as the Wittig reaction, reductive amination, and the Morita–Baylis–Hillman reaction to build molecular complexity.[8]

-

Precursor to Heterocycles : The ortho-formyl phenol moiety is a classic precursor for the synthesis of various heterocyclic systems, such as benzofurans and coumarins, which are common motifs in biologically active molecules.

-

Protected Building Block : The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in a synthetic sequence, revealing the free carboxylic acid for further modification, such as amide bond formation. This strategy is central to multi-step drug synthesis.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3-formyl-4-hydroxybenzoate should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, handling procedures, and emergency protocols.

Conclusion

Tert-butyl 3-formyl-4-hydroxybenzoate is a valuable and strategically important building block in modern organic synthesis. Its well-defined structure, confirmed by its systematic IUPAC name, and its multifunctional character provide chemists with a reliable platform for constructing complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective application in the demanding fields of drug discovery and materials science.

References

-

PubChem. tert-Butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

J&K Scientific LLC. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3. [Link]

-

Chemsigma. tert-Butyl 3-formyl-4-hydroxybenzoate [1224157-88-3]. [Link]

-

PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]

-

PubChem. tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

ChemSynthesis. methyl 4-butyl-3-hydroxybenzoate. [Link]

- Google Patents. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.

- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. tert-Butyl 3-formyl-4-hydroxybenzoate [1224157-88-3] | Chemsigma [chemsigma.com]

- 5. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

tert-Butyl 3-formyl-4-hydroxybenzoate is a polysubstituted aromatic compound featuring a carboxylic acid protected as a tert-butyl ester, a hydroxyl group, and a formyl (aldehyde) group. This unique arrangement of functional groups makes it a highly versatile intermediate. The ortho-relationship of the hydroxyl and formyl groups forms a salicylaldehyde moiety, a privileged scaffold in medicinal chemistry and a precursor to a wide array of heterocyclic compounds. The tert-butyl ester provides steric bulk and can be selectively deprotected under acidic conditions, offering a strategic advantage in multi-step synthetic sequences.

Molecular Structure and Properties

The molecular integrity of tert-butyl 3-formyl-4-hydroxybenzoate is defined by the interplay of its functional groups on the benzene ring.

IUPAC Name: tert-butyl 3-formyl-4-hydroxybenzoate[1][2] CAS Number: 1224157-88-3[2][3] Molecular Formula: C₁₂H₁₄O₄[1] Molecular Weight: 222.24 g/mol [1]

The key structural features include:

-

Aromatic Ring: A benzene core providing a rigid scaffold.

-

Hydroxyl Group (-OH): An electron-donating group that activates the ring towards electrophilic substitution and can participate in hydrogen bonding.

-

Formyl Group (-CHO): An electron-withdrawing group and a key reactive handle for forming carbon-carbon and carbon-nitrogen bonds.

-

tert-Butoxycarbonyl Group (-COOC(CH₃)₃): A bulky ester group that protects the carboxylic acid from unwanted reactions and can be removed under specific conditions.

The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl group's carbonyl oxygen is a defining characteristic, influencing the molecule's conformation and reactivity.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| XLogP3-AA | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

digraph "tert_Butyl_3_formyl_4_hydroxybenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H1[label="H"]; O4 [label="O"]; H2[label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; O1 [pos="-1.9,1.2!"]; H2[pos="-2.6,1.2!"]; C7 [pos="3.5,1.2!"]; H1[pos="4.0,1.2!"]; O2 [pos="1.4,-1.2!"]; C8 [pos="2.1,-2.4!"]; O3 [pos="3.3,-2.4!"]; O4 [pos="1.4,-3.6!"]; C9 [pos="1.4,-4.8!"]; C10 [pos="0,-4.8!"]; C11 [pos="2.8,-4.8!"]; C12 [pos="1.4,-6.0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- O1; O1 -- H2; C3 -- C7; C7 -- H1; C2 -- O2; O2 -- C8; C8 -- O3; C8 -- O4; O4 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;

// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- O2 [style=solid, len=0.01]; // This is a placeholder for the formyl double bond which is difficult to represent accurately in neato C8 -- O3; }

Caption: 2D structure of tert-butyl 3-formyl-4-hydroxybenzoate.

Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate

The synthesis of tert-butyl 3-formyl-4-hydroxybenzoate is a two-step process starting from the commercially available 4-hydroxybenzoic acid. The first step involves the protection of the carboxylic acid as a tert-butyl ester, followed by the regioselective formylation at the ortho-position to the hydroxyl group.

Step 1: Synthesis of the Precursor, tert-Butyl 4-hydroxybenzoate

The initial step is the esterification of 4-hydroxybenzoic acid. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent formylation step.

Caption: Workflow for the synthesis of tert-butyl 4-hydroxybenzoate.

This protocol is adapted from established procedures for the synthesis of tert-butyl esters.

-

Reaction Setup: In a high-pressure tube, dissolve 4-hydroxybenzoic acid (1.0 eq.) in dioxane.

-

Addition of Reagents: Cool the mixture to -78 °C and condense an excess of isobutylene gas into the tube. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Seal the tube and allow it to warm to room temperature. Stir the reaction mixture for 2 hours.

-

Work-up: Cool the tube back to -78 °C, open it, and slowly pour the contents into a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

-

Extraction: Remove any remaining isobutylene with a stream of nitrogen. Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic layers with 1N NaOH solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by flash chromatography on silica gel to yield pure tert-butyl 4-hydroxybenzoate.

Step 2: Ortho-Formylation to Yield tert-Butyl 3-formyl-4-hydroxybenzoate

The introduction of the formyl group at the position ortho to the hydroxyl group is a critical step. The Duff reaction is a classic method for this transformation.[4][5] An alternative and often higher-yielding method involves the use of magnesium chloride and paraformaldehyde.[6][7]

Caption: Workflow for the ortho-formylation of tert-butyl 4-hydroxybenzoate.

This protocol is based on the highly regioselective formylation of phenols.[6][7][8]

-

Reaction Setup: To a solution of tert-butyl 4-hydroxybenzoate (1.0 eq.) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.5 eq.) and triethylamine (3.75 eq.).

-

Addition of Formylating Agent: Add dry paraformaldehyde (an excess, e.g., 6.75 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, add 5% aqueous HCl to the reaction mixture.

-

Extraction: Extract the product into diethyl ether.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash chromatography on silica gel to obtain the desired tert-butyl 3-formyl-4-hydroxybenzoate.

Spectroscopic and Analytical Data

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.6 ppm).- Aromatic protons with characteristic splitting patterns.- A singlet for the aldehyde proton (~9.8 ppm).- A singlet for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration-dependent). |

| ¹³C NMR | - A quaternary carbon and a methyl carbon signal for the tert-butyl group.- Signals for the aromatic carbons, with the carbon bearing the formyl group being significantly downfield.- A signal for the ester carbonyl carbon.- A signal for the aldehyde carbonyl carbon (~190-200 ppm). |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the hydroxyl group.- C-H stretching bands for the aromatic and aliphatic protons.- A strong C=O stretching band for the ester carbonyl.- A strong C=O stretching band for the aldehyde carbonyl.- C=C stretching bands for the aromatic ring. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).- Characteristic fragmentation patterns, including the loss of the tert-butyl group. |

Applications in Drug Development and Organic Synthesis

The unique structural features of tert-butyl 3-formyl-4-hydroxybenzoate make it a valuable building block in several areas:

-

Medicinal Chemistry: The salicylaldehyde core is a key component in the synthesis of various biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The formyl group serves as a versatile handle for introducing further molecular complexity.

-

Organic Synthesis: This molecule is an important intermediate for the synthesis of complex natural products and other target molecules. The orthogonal protecting group strategy (tert-butyl ester vs. free phenol) allows for selective transformations at different positions of the molecule.

-

Materials Science: Salicylaldehyde derivatives are used in the synthesis of Schiff base ligands for coordination chemistry and the development of novel materials with interesting optical and electronic properties.

Conclusion

tert-Butyl 3-formyl-4-hydroxybenzoate is a strategically important synthetic intermediate with a well-defined molecular structure. The synthetic routes outlined in this guide, based on established and reliable organic transformations, provide a clear pathway for its preparation. The understanding of its structure and reactivity, supported by spectroscopic analysis, is essential for its effective utilization in the fields of drug discovery, organic synthesis, and materials science. This guide serves as a foundational resource for researchers and scientists working with this versatile molecule.

References

-

PubChem. tert-Butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Duff, J. C.; Bills, E. J. A New General Method for the Preparation of o-Hydroxyaldehydes from Phenols and Hexamethylenetetramine. J. Chem. Soc.1941, 547-550.

- Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.

- Hofsløkken, N. U.; Skattebøl, L. A Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999, 53, 258-262.

- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.

- Lindler, C. B. The Duff Reaction: Researching A Modification.

- Smith, W. E. Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. J. Org. Chem.1972, 37 (24), 3972–3973.

- Chaloin, O. et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

-

PubChem. tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

- Hansen, T. V.; Skattebøl, L. Discussion Addendum For:Ortho‐Formylations Of Phenols;Preparation Of 3‐Bromosalicylaldehyde. Org. Synth.2012, 89, 220-229.

- Supporting Information for "A simple, efficient and green procedure for the protection of amines as their N-Boc deriv

- Capretta, A. et al. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. J. Chem. Res., Synop.1996, 454-455.

- Hansen, T. V.; Skattebøl, L. ortho-Formylation of oxygenated phenols. Tetrahedron Lett.2005, 46 (22), 3829-3831.

- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

Sources

- 1. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3 [chemicalbook.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

tert-Butyl 3-formyl-4-hydroxybenzoate CAS number 1224157-88-3

An In-depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate

This document provides a comprehensive technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate (CAS No. 1224157-88-3), a versatile trifunctional aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into the compound's synthesis, characterization, underlying chemical principles, and potential applications, offering field-proven insights beyond standard catalog information.

Strategic Importance and Molecular Profile

Tert-Butyl 3-formyl-4-hydroxybenzoate is a valuable intermediate in organic synthesis. Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a phenolic hydroxyl, an aromatic aldehyde (formyl group), and a sterically hindered tert-butyl ester.

-

Phenolic Hydroxyl: A nucleophilic center and a weakly acidic proton source. It directs electrophilic aromatic substitution primarily to the ortho positions.

-

Formyl Group: An electrophilic center, susceptible to nucleophilic attack and various condensation reactions. It is a key handle for molecular elaboration.

-

Tert-Butyl Ester: A robust protecting group for the carboxylic acid. It is stable to many reaction conditions (e.g., basic hydrolysis, mild reduction) but can be selectively cleaved under acidic conditions, unmasking the carboxylic acid for further functionalization.

This unique combination allows for sequential and site-selective modifications, making it an ideal scaffold for the synthesis of complex molecules, including pharmaceutical agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 1224157-88-3 | [1][2][3] |

| IUPAC Name | tert-butyl 3-formyl-4-hydroxybenzoate | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |

| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |

| Appearance | Solid (typical) | |

| Melting Point | 80-84 °C (for the methyl ester analog) |

Note: Specific physical properties like melting point for the tert-butyl ester are not widely published; data for the analogous methyl ester is provided for reference.

Synthesis Pathway: From Precursor to Product

The synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate is a two-step process involving the preparation of the precursor, tert-Butyl 4-hydroxybenzoate, followed by a regioselective formylation.

Step 1: Synthesis of Precursor - tert-Butyl 4-hydroxybenzoate

The precursor is synthesized from p-hydroxybenzoic acid via an acid-catalyzed esterification with isobutylene. This method is highly effective for creating sterically hindered esters.

Reaction: p-Hydroxybenzoic Acid + Isobutylene → tert-Butyl 4-hydroxybenzoate

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): Protonates the isobutylene to generate a stable tert-butyl carbocation, the key electrophile in this reaction.

-

Dioxane Solvent: An inert solvent that effectively dissolves the starting p-hydroxybenzoic acid.

-

High-Pressure Tube: Necessary to contain the gaseous isobutylene and allow the reaction to proceed at room temperature.

-

Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes the acidic catalyst and any unreacted p-hydroxybenzoic acid, facilitating separation.

Detailed Experimental Protocol: Precursor Synthesis[7]

-

Reaction Setup: In a high-pressure reaction tube, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 50 mL of dioxane.

-

Reagent Addition: Cool the tube to -78°C (dry ice/acetone bath) and condense an excess of isobutylene gas into the mixture. Carefully add 1 mL of concentrated sulfuric acid.

-

Reaction Execution: Seal the tube securely. Allow the mixture to warm to room temperature and stir for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the tube back to -78°C before carefully opening it. Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

-

Extraction: Extract the aqueous mixture with diethyl ether. The desired product will move to the ether layer.

-

Purification: Wash the ether extract with 1N NaOH solution to remove any remaining phenolic starting material, followed by a wash with NaHCO₃ solution. Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes) to yield pure tert-Butyl 4-hydroxybenzoate as a white solid.[5]

Step 2: Ortho-Formylation via the Reimer-Tiemann Reaction

The introduction of the formyl group ortho to the phenolic hydroxyl is effectively achieved using the Reimer-Tiemann reaction. This classic reaction utilizes chloroform and a strong base to formylate activated phenols.[6][7]

Reaction: tert-Butyl 4-hydroxybenzoate + CHCl₃ + NaOH → tert-Butyl 3-formyl-4-hydroxybenzoate

Trustworthiness Through Mechanistic Understanding: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong base deprotonates chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[8][9] The base also deprotonates the phenol to form a phenoxide, which is a highly activated nucleophile. The electron-rich phenoxide ring attacks the dichlorocarbene, leading to the ortho-substituted intermediate, which upon hydrolysis yields the final aldehyde product.[10] The ortho-selectivity is a hallmark of this reaction for phenols.[6][7]

Detailed Experimental Protocol: Formylation[10]

-

Reaction Setup: Dissolve tert-Butyl 4-hydroxybenzoate (1.0 equiv) in a 2:1 mixture of ethanol and water containing sodium hydroxide (8.0 equiv).

-

Heating: Heat the solution to 70°C with vigorous stirring.

-

Reagent Addition: Add chloroform (2.0 equiv) dropwise over a period of 1 hour. The mixture will typically become biphasic and colored.

-

Reaction Execution: Maintain the temperature at 70°C and continue stirring for 3 hours after the chloroform addition is complete.

-

Workup: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

-

Acidification & Extraction: Adjust the pH of the remaining aqueous solution to ~4-5 using dilute HCl. Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain tert-Butyl 3-formyl-4-hydroxybenzoate.

Synthesis Workflow Diagram

Caption: Overall two-step synthesis pathway.

Characterization and Quality Control

To ensure the identity and purity of the synthesized tert-Butyl 3-formyl-4-hydroxybenzoate, a suite of analytical techniques is employed. The data below represents expected results for a successfully synthesized and purified sample.

| Technique | Expected Observations |

| ¹H NMR | Singlet (~1.5 ppm, 9H) for the tert-butyl protons.Aromatic protons (doublets and doublet of doublets, ~6.9-7.9 ppm).Singlet (~9.8 ppm) for the aldehyde proton.Broad singlet for the phenolic -OH proton. |

| ¹³C NMR | Signal for tert-butyl methyl carbons (~28 ppm).Signal for the quaternary carbon of the tert-butyl group (~81 ppm).Aromatic carbon signals (~115-160 ppm).Ester carbonyl signal (~165 ppm).Aldehyde carbonyl signal (~191 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹).C-H stretches (~2900-3000 cm⁻¹).Aldehyde C-H stretches (~2750, ~2850 cm⁻¹).Ester C=O stretch (~1710 cm⁻¹).Aldehyde C=O stretch (~1680 cm⁻¹).Aromatic C=C stretches (~1600, ~1500 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M-H]⁻ peak at m/z 221.08 or [M+Na]⁺ at m/z 245.08. |

Applications in Drug Discovery and Development

The unique arrangement of functional groups makes this compound a powerful scaffold for building complex molecular architectures.

-

Scaffold for Medicinal Chemistry: The aldehyde can be converted into various functional groups. For instance, reductive amination provides access to a wide range of substituted benzylamines. The phenol can be alkylated to generate ether-linked derivatives, a common motif in drug candidates.

-

Synthesis of Heterocycles: The ortho-formyl phenol moiety is a classic precursor for the synthesis of benzofurans, coumarins, and other fused heterocyclic systems through reactions like Perkin or Wittig condensations followed by cyclization.

-

Linker Chemistry: After deprotection of the tert-butyl ester, the resulting carboxylic acid can be used to conjugate the molecule to other substrates, making it a useful component in the design of linkers for antibody-drug conjugates (ADCs) or PROTACs.

Logical Relationship Diagram of Reactivity

Caption: Reactivity map of the key functional groups.

Safety and Handling

As with all laboratory chemicals, tert-Butyl 3-formyl-4-hydroxybenzoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, compounds of this class (phenols, aldehydes) can be irritants to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.

References

-

Reimer Tiemann Reaction Mechanism . BYJU'S. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples . NROChemistry. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity . Royal Society of Chemistry. [Link]

-

Mechanism of Reimer Tiemann Reaction . YouTube. [Link]

-

Reimer Tiemann Reaction (video) . Khan Academy. [Link]

-

Duff reaction . Grokipedia. [Link]

-

Reimer Tiemann Reaction Mechanism . GeeksforGeeks. [Link]

-

Duff reaction . Wikipedia. [Link]

-

Duff reaction . chemeurope.com. [Link]

-

Duff Reaction Mechanism | Organic Chemistry . YouTube. [Link]

-

tert-Butyl 4-formyl-3-hydroxybenzoate . PubChem. [Link]

-

tert-Butyl 3-formyl-4-hydroxybenzoate . J&K Scientific LLC. [Link]

-

Synthesis of C. Tert-butyl 4-hydroxybenzoate . PrepChem.com. [Link]

-

tert-Butyl 4-hydroxybenzoate . PubChem. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. arctomsci.com [arctomsci.com]

- 3. tert-Butyl 3-formyl-4-hydroxybenzoate | 1224157-88-3 [chemicalbook.com]

- 4. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. byjus.com [byjus.com]

- 7. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-formyl-4-hydroxybenzoate

This guide provides a detailed examination of the physical properties of tert-Butyl 3-formyl-4-hydroxybenzoate, a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and organic synthesis. While this compound is commercially available, a comprehensive, publicly available dataset of its experimentally determined physical properties is lacking. This document bridges that gap by combining established chemical data with expert analysis and predictive assessments of its spectroscopic characteristics. The insights provided herein are crucial for professionals engaged in drug development, enabling informed decisions on handling, formulation, and analytical characterization.

Molecular Identity and Structural Framework

Understanding the foundational structure of a compound is paramount as it dictates all of its physical and chemical behaviors.

tert-Butyl 3-formyl-4-hydroxybenzoate is identified by the CAS Number 1224157-88-3 . Its molecular structure consists of a benzene ring substituted with three functional groups: a tert-butyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1] The spatial arrangement of these groups (an ortho-formyl group to a hydroxyl, and a para-hydroxyl group to the tert-butyl ester) governs its reactivity, polarity, and intermolecular interactions.

The fundamental molecular details are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl 3-formyl-4-hydroxybenzoate | [1] |

| CAS Number | 1224157-88-3 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [2] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |

| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |

Below is a two-dimensional representation of the chemical structure, generated using the DOT language.

Caption: 2D Structure of tert-Butyl 3-formyl-4-hydroxybenzoate.

Physicochemical Properties

The macroscopic properties of a substance, such as its state, melting point, and solubility, are critical for its practical application in a laboratory setting. While specific experimental data for tert-Butyl 3-formyl-4-hydroxybenzoate is not widely published, we can infer its likely characteristics based on its structure and comparison with analogous compounds.

| Property | Predicted/Computed Value | Experimental Basis and Rationale |

| Appearance | White to off-white solid | Substituted benzoic acids and benzaldehydes are typically crystalline solids at room temperature.[4] |

| Melting Point | Not available in cited literature. Likely >100 °C. | The parent compound, 4-hydroxybenzoic acid, melts at 214.5 °C.[4] Esterification and substitution can lower this, but the molecular weight and potential for hydrogen bonding suggest a relatively high melting point for a molecule of its size. |

| Boiling Point | Not available in cited literature. Likely decomposes before boiling at atmospheric pressure. | Aromatic compounds with multiple functional groups, especially phenols, often have high boiling points and may decompose at elevated temperatures. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and poorly soluble in water. | The large nonpolar tert-butyl group and benzene ring reduce water solubility. However, the hydroxyl, aldehyde, and ester groups allow for interactions with polar organic solvents. Benzaldehyde itself has low water solubility (approx. 7 g/L).[5][6] |

| XLogP3 | 2.4 | This computed value indicates a moderate level of lipophilicity, consistent with its predicted solubility profile.[2] |

Experimental Protocol for Melting Point Determination

The causality behind choosing a specific method for melting point determination lies in achieving a slow, controlled heating rate to accurately observe the transition from solid to liquid.

-

Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder. This ensures uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Tapping the tube gently ensures dense packing, which prevents air pockets from disrupting heat transfer.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Ramp: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Spectroscopic Characterization Workflow

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The workflow involves a multi-technique approach, where each method provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

-

Rationale: The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms (like oxygen) and aromatic rings deshield protons, moving their signals downfield (to a higher ppm).

-

Expected Signals:

-

~11.0-11.5 ppm (singlet, 1H): This signal corresponds to the phenolic hydroxyl proton. Its strong deshielding is due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.

-

~9.8 ppm (singlet, 1H): The aldehydic proton is highly deshielded by the carbonyl group and the aromatic ring.

-

~7.5-8.0 ppm (multiplet, 3H): These signals represent the three protons on the aromatic ring. Their exact shifts and splitting patterns will depend on their coupling with each other, but they will be in the typical downfield region for aromatic protons.

-

~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group will appear as a single, strong singlet in the upfield (aliphatic) region.

-

Predicted ¹³C NMR Spectrum

-

Rationale: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their bonding and proximity to electronegative atoms.

-

Expected Signals:

-

~190 ppm: The carbon of the aldehyde functional group.

-

~165 ppm: The ester carbonyl carbon.

-

~115-160 ppm: Several signals corresponding to the six carbons of the benzene ring. The carbon attached to the hydroxyl group will be the most shielded in this region, while the one attached to the ester will be more deshielded.

-

~82 ppm: The quaternary carbon of the tert-butyl group attached to the ester oxygen.

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.[7]

-

Rationale: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.

-

Expected Characteristic Absorptions:

-

~3200-3400 cm⁻¹ (broad): A broad absorption band characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Its broadness is due to hydrogen bonding.

-

~2950-2850 cm⁻¹ (medium): C-H stretching vibrations from the tert-butyl group.

-

~1720-1740 cm⁻¹ (strong): A strong, sharp peak for the C=O stretch of the tert-butyl ester.

-

~1670-1690 cm⁻¹ (strong): Another strong C=O stretching band for the conjugated aldehyde. This is at a lower frequency than the ester due to conjugation with the aromatic ring.[7]

-

~1600 cm⁻¹ and ~1470 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.

-

~1250-1300 cm⁻¹ (strong): C-O stretching vibration of the ester group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

-

Rationale: In an electron impact (EI) mass spectrometer, a molecule is ionized, and the resulting molecular ion often fragments in a predictable way. The masses of these fragments are detected.

-

Expected Observations:

-

Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 166: Loss of the tert-butyl group as isobutylene (C₄H₈, 56 Da) from the molecular ion [M - 56]⁺. This is a very common and characteristic fragmentation pathway for tert-butyl esters.

-

m/z = 138: Subsequent loss of carbon monoxide (CO, 28 Da) from the [M - 56]⁺ fragment.

-

m/z = 57: A peak corresponding to the tert-butyl carbocation [C(CH₃)₃]⁺.

-

-

Conclusion

tert-Butyl 3-formyl-4-hydroxybenzoate is a multifunctional aromatic compound with physical properties governed by its ester, aldehyde, and hydroxyl groups. While comprehensive experimental data is scarce in public literature, a thorough analysis based on established chemical principles allows for a reliable prediction of its characteristics. It is expected to be a stable solid at room temperature, soluble in common organic solvents, and exhibit predictable and distinct signatures in NMR, IR, and mass spectrometry. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively handle, analyze, and utilize this compound in their scientific endeavors.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available from: [Link]

-

Benzaldehyde. Wikipedia. Available from: [Link]

-

Methyl 3-hydroxybenzoate. CAS Common Chemistry. Available from: [Link]

-

Scope of substituted benzaldehydes. ResearchGate. Available from: [Link]

-

Benzaldehyde. Solubility of Things. Available from: [Link]

-

Benzaldehyde | C6H5CHO. PubChem. Available from: [Link]

-

tert-Butyl 4-hydroxybenzoate | C11H14O3. PubChem. Available from: [Link]

-

Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. Available from: [Link]

-

methyl 3-hydroxybenzoate, 19438-10-9. The Good Scents Company. Available from: [Link]

-

Kimyasal 7. ESD MEDİKAL. Available from: [Link]

-

Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4. PubChem. Available from: [Link]

-

4-Hydroxybenzoic Acid | C7H6O3. PubChem. Available from: [Link]

-

Methylparaben | C8H8O3. PubChem. Available from: [Link]

-

94-18-8 | Benzyl 4-hydroxybenzoate. AA Blocks. Available from: [Link]

- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Google Patents.

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3. PubChem. Available from: [Link]

- Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid. Google Patents.

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Methyl 3 5 di tert butyl 4 hydroxybenzoate. mzCloud. Available from: [Link]

-

Table of Characteristic IR Absorptions. Unknown Source. Available from: [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. NIH. Available from: [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH. Available from: [Link]

-

Methyl 3-tert-butyl-4-hydroxybenzoate | C12H16O3. PubChem. Available from: [Link]

-

3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. Available from: [Link]

-

Tert-butyl 4-hydroxybenzoate (C11H14O3). PubChemLite. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-formyl-4-hydroxybenzoate - [sigmaaldrich.com]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

tert-Butyl 3-formyl-4-hydroxybenzoate spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Characteristics of tert-Butyl 3-formyl-4-hydroxybenzoate

Introduction

tert-Butyl 3-formyl-4-hydroxybenzoate is a multifunctional aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the development of more complex molecular architectures, including pharmaceutical agents and fine chemicals. Its structure incorporates a benzoic ester, a phenol, and an aldehyde, a combination of functional groups that imparts a unique reactivity profile and distinct spectral characteristics. Understanding these spectral features is paramount for researchers in confirming its synthesis, assessing its purity, and predicting its behavior in subsequent chemical transformations.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for tert-Butyl 3-formyl-4-hydroxybenzoate. As experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to present a robust and scientifically grounded prediction of its spectral properties. The insights herein are curated for researchers, scientists, and drug development professionals who rely on rigorous analytical characterization.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of tert-Butyl 3-formyl-4-hydroxybenzoate.

The key structural features that will dominate the spectral data are:

-

A trisubstituted aromatic ring: This will give rise to a specific splitting pattern in the ¹H NMR spectrum.

-

A phenolic hydroxyl (-OH) group: This will produce a characteristic broad signal in the IR and ¹H NMR spectra.

-

An aldehyde (-CHO) group: This functional group has highly characteristic signals in both IR and NMR.

-

A tert-butyl ester (-COOC(CH₃)₃) group: The nine equivalent protons of the tert-butyl group will produce a strong singlet in the ¹H NMR spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 3-formyl-4-hydroxybenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of labile protons, particularly the phenolic -OH.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. For labile proton identification, a "D₂O shake" experiment can be performed: after acquiring the initial spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The phenolic -OH signal will disappear or significantly diminish.[1]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenolic OH | 11.0 - 12.0 | Broad Singlet | - | 1H |

| Aldehyde H | 9.8 - 10.0 | Singlet | - | 1H |

| Aromatic H (ortho to -CHO) | 7.8 - 8.0 | Doublet | ~2.0 | 1H |

| Aromatic H (ortho to -COOtBu) | 7.6 - 7.8 | Doublet of Doublets | ~8.5, ~2.0 | 1H |

| Aromatic H (meta to -CHO, -COOtBu) | 7.0 - 7.2 | Doublet | ~8.5 | 1H |

| tert-Butyl CH₃ | 1.5 - 1.7 | Singlet | - | 9H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is highly diagnostic.

-

Downfield Region (δ > 9.0 ppm): The aldehyde proton is expected to be significantly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet around 9.8-10.0 ppm.[2] The phenolic hydroxyl proton is also expected to be far downfield (δ 11.0-12.0 ppm), likely due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This signal will be characteristically broad and will disappear upon shaking with D₂O.[3][4]

-

Aromatic Region (δ 7.0 - 8.0 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

The proton ortho to the electron-withdrawing aldehyde group will be the most deshielded.

-

The proton ortho to the ester group will be deshielded to a lesser extent and will be split by both adjacent aromatic protons.

-

The proton meta to both the aldehyde and ester groups will be the most upfield of the aromatic signals.

-

-

Upfield Region (δ < 2.0 ppm): A prominent, sharp singlet integrating to nine protons around δ 1.5-1.7 ppm is the unmistakable signature of the tert-butyl group.

Caption: Logical workflow for ¹H NMR spectral interpretation.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Ester C=O | 165 - 170 |

| Aromatic C-OH | 160 - 165 |

| Aromatic C-COOtBu | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-CHO | 120 - 125 |

| tert-Butyl Quaternary C | 80 - 85 |

| tert-Butyl CH₃ | 25 - 30 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) would provide more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, allowing for molecular formula confirmation.

-

Tandem MS (MS/MS): To probe fragmentation, the [M-H]⁻ or [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectral Data

-

Molecular Weight: 222.24 g/mol

-

Molecular Formula: C₁₂H₁₄O₄

-

Predicted [M-H]⁻ (Negative ESI): m/z 221.0819

-

Key Fragmentation Pathways (EI or MS/MS): The fragmentation of benzoate esters is well-understood.[5][6] A primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene.

-

Loss of isobutylene (56 Da): A major fragmentation pathway for tert-butyl esters is the elimination of isobutylene to form the corresponding carboxylic acid. This would result in a peak at m/z 166.

-

Loss of the tert-butoxy group (73 Da): Cleavage of the ester C-O bond would lead to the loss of a tert-butoxy radical, generating an acylium ion at m/z 149.

-

Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion (m/z 149) could produce a fragment at m/z 121.

-

Sources

Navigating the Synthesis and Handling of tert-Butyl 3-formyl-4-hydroxybenzoate: A Technical Guide for Researchers

In the landscape of pharmaceutical research and drug development, the meticulous handling and synthesis of novel chemical entities are paramount. This guide provides an in-depth technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate (CAS 1224157-88-3), a compound of interest for its potential applications as a building block in complex molecular architectures. The absence of a publicly available, specific Safety Data Sheet (SDS) for this compound necessitates a rigorous, science-first approach to its safety and handling, derived from the known profiles of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles and field-proven laboratory practices.

Compound Profile and Inferred Hazard Analysis

Tert-Butyl 3-formyl-4-hydroxybenzoate is an aromatic compound featuring a phenolic hydroxyl group, an aldehyde, and a tert-butyl ester. While specific toxicological data is not available, a comprehensive hazard assessment can be extrapolated from analogous structures.

| Property | Value/Information | Source |

| CAS Number | 1224157-88-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| IUPAC Name | tert-butyl 3-formyl-4-hydroxybenzoate | [3] |

| Physical Appearance | Assumed to be a solid at room temperature. | N/A |

Inferred Hazard Classification:

Based on the Globally Harmonized System (GHS) criteria for related compounds, tert-Butyl 3-formyl-4-hydroxybenzoate should be handled as a substance with the following potential hazards:

-

Skin Irritation: Phenolic compounds and aromatic aldehydes are known skin irritants.

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

-

Potential for Skin Sensitization: The presence of an aldehyde group suggests a potential for causing allergic skin reactions upon repeated contact.

-

Harmful if Swallowed: Oral ingestion may be harmful.

This inferred hazard profile mandates strict adherence to the handling and personal protective equipment guidelines outlined below.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is critical when handling chemicals with an incomplete toxicological profile. The following engineering controls and PPE are mandatory.

Engineering Controls

-

Chemical Fume Hood: All weighing, transfers, and reactions involving tert-Butyl 3-formyl-4-hydroxybenzoate, and particularly its synthesis involving volatile and toxic reagents like chloroform, must be conducted within a certified chemical fume hood.[4][5]

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors or dust.

Personal Protective Equipment

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and accidental contact.[6]

-

Hand Protection: Due to the potential for skin irritation and sensitization, robust hand protection is necessary. Double-gloving with nitrile gloves is a recommended minimum.[7] For prolonged handling or during synthesis with chloroform, specialized gloves such as Viton or Silver Shield should be considered, as chloroform can readily penetrate standard nitrile gloves.[5]

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. An impervious apron should be worn when handling larger quantities or during procedures with a high risk of splashing.[6]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Caption: Mandatory PPE and Engineering Controls Workflow.

First Aid Measures

In the event of an exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Synthesis Protocol: Ortho-Formylation via Reimer-Tiemann Reaction

A plausible synthetic route to tert-Butyl 3-formyl-4-hydroxybenzoate involves the Reimer-Tiemann reaction on its precursor, tert-butyl 4-hydroxybenzoate. This reaction introduces a formyl group ortho to the phenolic hydroxyl group.[9][10]

Reaction Principle

The Reimer-Tiemann reaction is an electrophilic aromatic substitution. In a strongly basic solution, chloroform is deprotonated to form the highly reactive dichlorocarbene (:CCl₂). The phenoxide ion, generated from the deprotonation of the phenol, then acts as a nucleophile, attacking the dichlorocarbene. Subsequent hydrolysis of the intermediate yields the ortho-hydroxybenzaldehyde.[10]

Caption: Simplified Reimer-Tiemann Reaction Pathway.

Detailed Experimental Protocol

Disclaimer: This protocol is a theoretical procedure based on established chemical transformations and should be adapted and optimized by a qualified chemist. All steps must be performed in a chemical fume hood.

Step 1: Preparation of the Reaction Mixture

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture).[11]

-

Add a solution of sodium hydroxide (a significant excess, e.g., 8.0 equivalents) in water. The mixture should be stirred until the starting material is fully dissolved and the phenoxide has formed.[11]

-

Heat the solution to approximately 70°C with vigorous stirring.[11]

Step 2: Addition of Chloroform and Reaction

-

Slowly add chloroform (2.0 equivalents) to the heated reaction mixture over a period of 1 hour using an addition funnel.[11] Caution: The reaction can be highly exothermic.[9] Maintain careful temperature control.

-

After the addition is complete, continue to stir the mixture at 70°C for an additional 3 hours to ensure the reaction goes to completion.[11]

Step 3: Work-up and Extraction

-

Cool the reaction mixture to room temperature.

-

If ethanol was used, remove it under reduced pressure using a rotary evaporator.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. This will protonate the phenoxide and any unreacted starting material.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, the product may be purified by recrystallization from a suitable solvent system. For some aldehydes, forming a bisulfite adduct can be an effective purification method.[12]

Handling, Storage, and Disposal

Handling

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Use in a well-ventilated area, preferably a chemical fume hood.[4]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases (other than for reaction purposes).

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture.

-

Store away from incompatible substances.

Disposal

All waste generated during the synthesis and handling of tert-Butyl 3-formyl-4-hydroxybenzoate must be treated as hazardous waste.

-

Solid Waste: Collect contaminated lab materials (gloves, pipette tips, etc.) in a designated, sealed container for hazardous waste.[13]

-

Liquid Waste:

-

Chlorinated Solvents: Waste containing chloroform must be collected in a designated, labeled container for chlorinated waste. Do not mix with non-halogenated solvents.[14][15]

-